molecular formula C11H12N2O3 B2698411 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one CAS No. 1236262-75-1

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

Cat. No. B2698411
CAS RN: 1236262-75-1
M. Wt: 220.228
InChI Key: BCZXIDNRJJHFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one, also known as 8-AMINO-6-METHYL-6,8-DIHYDRO-2H-[1,4]DIOXINO[2,3-F]INDOL-7(3H)-ONE, is an organic compound with a wide range of potential applications in the fields of medicine and biochemistry. It is a member of the dioxinone class of compounds, which are characterized by their ability to bind to and activate specific receptors in the body. 8-AMINO-6-METHYL-6,8-DIHYDRO-2H-[1,4]DIOXINO[2,3-F]INDOL-7(3H)-ONE has been studied for its ability to act as a neurotransmitter, to modulate the activity of enzymes, and to act as a ligand for a variety of cellular receptors.

Scientific Research Applications

Antimicrobial Activity

Research on pyridonecarboxylic acids, a class of compounds that includes various indole derivatives, has shown significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Egawa et al., 1984). These studies focus on the synthesis and antibacterial evaluation of compounds with modifications at specific positions on the indole ring, which could be analogous to modifications seen in the compound of interest.

Novel Cofactors in Enzymatic Functions

Indole derivatives have been identified as cofactors in enzymes, such as methylamine dehydrogenase (MADH), where they play critical roles in the enzyme's redox activity (McIntire et al., 1991). This suggests that similar compounds could be explored for their role in biochemistry and molecular biology, particularly in understanding enzyme mechanisms and designing enzyme mimetics.

Antioxidant Properties

The antioxidant activities of indoles and their derivatives have been assessed in various studies, indicating their potential in protecting against oxidative stress. For instance, a study on the oxidation of methyl linoleate in solution highlighted the strong antioxidant activity of certain indole derivatives, suggesting their application in studying oxidative processes and potentially in developing antioxidants for pharmaceutical or food industry use (Iwatsuki et al., 1995).

Synthesis and Structural Evaluation

Indole derivatives are frequently studied for their synthesis and structural properties, which can be foundational for developing new materials or chemical entities with specific functions. For example, research on the synthesis of conformationally constrained tryptophan derivatives provides insights into the chemical synthesis techniques and the potential application of these compounds in studying peptide conformation (Horwell et al., 1994).

properties

IUPAC Name

8-amino-6-methyl-3,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-7-5-9-8(15-2-3-16-9)4-6(7)10(12)11(13)14/h4-5,10H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZXIDNRJJHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2C(C1=O)N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

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